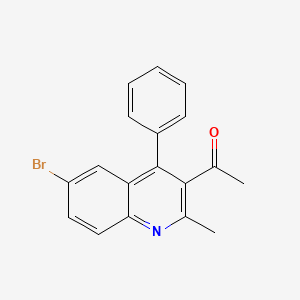

![molecular formula C18H19NO5 B5613526 methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate](/img/structure/B5613526.png)

methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate” is a chemical compound with the molecular formula C17H16NO5 . It is a derivative of benzoic acid, which is a common constituent in many natural products and pharmaceuticals .

Molecular Structure Analysis

The molecular structure of “methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate” consists of a benzoate core with methoxy groups at the 4 and 5 positions, a methylbenzoyl group at the 2 position, and an amino group . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy.科学研究应用

Medicinal Chemistry: Synthesis of Heterocyclic Compounds

Methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate: is a valuable precursor in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry. These compounds form the backbone of a variety of pharmaceuticals due to their diverse pharmacological properties . The compound’s structural features allow for the introduction of nitrogen atoms, creating a wide range of heterocycles that can be tailored for specific therapeutic activities.

Food Flavoring Agent

The compound’s derivatives, particularly those containing sulfur, have applications in flavoring food products. They can impart flavors reminiscent of meat, vegetables, peanuts, coffee, and cocoa. The manipulation of the methoxy and amino groups in methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate can lead to the development of new flavoring agents with enhanced stability and desirable taste profiles .

Organic Synthesis: Nitration Reactions

In organic synthesis, this compound can undergo nitration to form methyl 4,5-dimethoxy-2-nitrobenzoate . This reaction is significant for creating intermediates that can be further transformed into various organic molecules with potential applications in dyes, pigments, and pharmaceuticals .

Pharmaceutical Intermediates

Methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate: serves as a starting reagent in the synthesis of key intermediates for drugs like mycophenolic acid and its analogues. These drugs have immunosuppressive properties and are used to prevent organ transplant rejection .

Catalysis Research

This compound is also used in catalysis research. It can be involved in the development of polymer-anchored palladium catalysts, which are reusable and can reduce a variety of nitroorganics, alkenes, alkynes, and Schiff bases. Such catalysts are important for making chemical processes more sustainable and cost-effective .

安全和危害

The safety data sheet for a similar compound, “Methyl 4,5-dimethoxy-3-hydroxybenzoate”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to handle this compound with appropriate personal protective equipment and in a well-ventilated area .

未来方向

Future research could focus on the synthesis and characterization of “methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate”, as well as its potential applications in pharmaceuticals and other industries. In vivo biochemical tests of effective amides can be carried out in different fields of application .

作用机制

Target of Action

Similar compounds have been known to target enzymes like tyrosinase and act as free radical scavengers .

Mode of Action

It is known that benzylic compounds can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the structure and function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

Based on its potential role as a tyrosinase inhibitor and free radical scavenger , it could be involved in pathways related to melanin synthesis and oxidative stress.

Result of Action

If it acts as a tyrosinase inhibitor and free radical scavenger , it could potentially reduce melanin production and protect cells from oxidative damage.

属性

IUPAC Name |

methyl 4,5-dimethoxy-2-[(3-methylbenzoyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-11-6-5-7-12(8-11)17(20)19-14-10-16(23-3)15(22-2)9-13(14)18(21)24-4/h5-10H,1-4H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZLLACHMJDZRFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(1,1,2,2-tetrafluoroethoxy)phenyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5613445.png)

![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrazinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5613449.png)

![1-(2-chlorophenyl)-4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5613452.png)

![2-propyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B5613480.png)

![4-[(dimethylamino)sulfonyl]-N-(2-thienylmethyl)-2-thiophenecarboxamide](/img/structure/B5613488.png)

![2,3-dimethyl-6-{[3-(1-methyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5613495.png)

![N-(4-{[4-(4-ethoxy-3-methoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide oxalate](/img/structure/B5613511.png)

![2-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-phenyl-1H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5613519.png)

![3,6-dimethyl-1-(4-methylphenyl)pyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B5613536.png)

![4-[(4-fluorobenzylidene)amino]-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5613547.png)